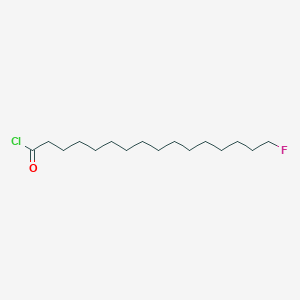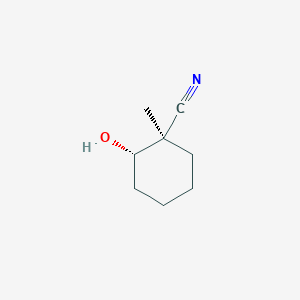
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- is a chemical compound with the molecular formula C8H13NO. It is a chiral molecule, meaning it has non-superimposable mirror images, which are important in various chemical and biological processes. This compound is used in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- typically involves organic synthesis techniques that include chiral synthesis and catalytic methods. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often require controlled temperatures and specific solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, amines, alcohols, and substituted nitriles. These products are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarbonitrile: A simpler analog without the hydroxy and methyl groups.
Cyclopentanecarbonitrile: A similar compound with a five-membered ring instead of a six-membered ring.
Cyclohexyl cyanide: Another analog with a similar structure but different functional groups.
Uniqueness
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- is unique due to its chiral nature and specific functional groups, which make it valuable in stereoselective synthesis and as a chiral building block in various chemical and pharmaceutical applications .
Propriétés
Numéro CAS |
406909-97-5 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(1R,2S)-2-hydroxy-1-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-8(6-9)5-3-2-4-7(8)10/h7,10H,2-5H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
GEHDSKKKZZPSQP-JGVFFNPUSA-N |
SMILES isomérique |
C[C@@]1(CCCC[C@@H]1O)C#N |
SMILES canonique |
CC1(CCCCC1O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


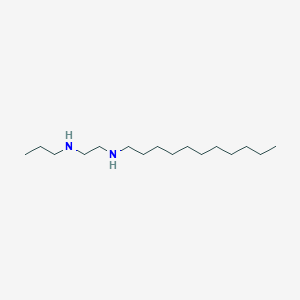

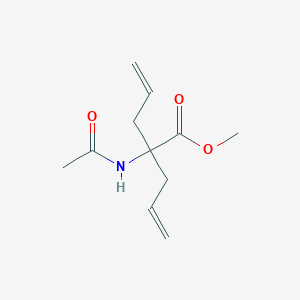
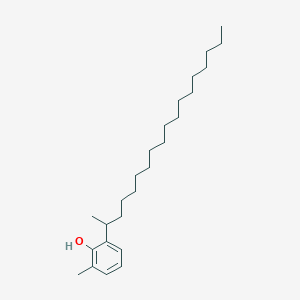
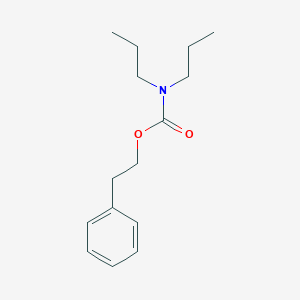
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
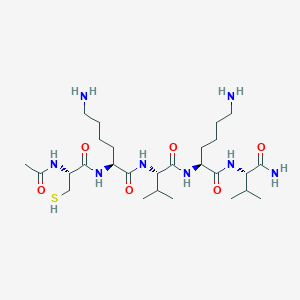
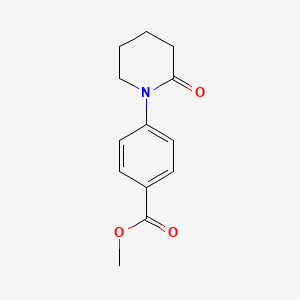

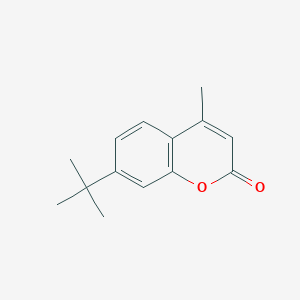
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
